molecular formula C9H20N2O3 B6156317 tert-butyl N-(4-amino-3-hydroxybutyl)carbamate CAS No. 1498637-39-0

tert-butyl N-(4-amino-3-hydroxybutyl)carbamate

Cat. No.: B6156317
CAS No.: 1498637-39-0
M. Wt: 204.27 g/mol
InChI Key: AQSSZLQARHGZGE-UHFFFAOYSA-N
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Description

tert-butyl N-(4-amino-3-hydroxybutyl)carbamate: is an organic compound that is often used in organic synthesis and medicinal chemistry. It is a derivative of carbamic acid and contains a tert-butyl group, an amino group, and a hydroxybutyl group. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-3-hydroxybutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3-hydroxybutylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-amino-3-hydroxybutyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such

Properties

CAS No.

1498637-39-0

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

tert-butyl N-(4-amino-3-hydroxybutyl)carbamate

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)6-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)

InChI Key

AQSSZLQARHGZGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CN)O

Purity

95

Origin of Product

United States

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